REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[O:4][CH2:5][CH2:6]Br.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>CC(CC)=O>[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[O:4][CH2:5][CH2:6][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OCCBr)C(=CC=C1)C
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with 3×300 ml benzene
|
Type
|
CUSTOM
|
Details
|
After evaporation of the benzene
|
Type
|
DISTILLATION
|
Details
|
the piperazine derivative is distilled
|
Type
|
CUSTOM
|
Details
|
b.p. 25 mm Hg=190° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(OCCN2CCNCC2)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |